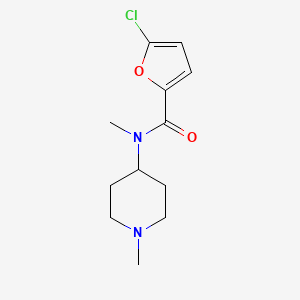![molecular formula C16H23N3O B7508267 [6-(Azepan-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7508267.png)
[6-(Azepan-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[6-(Azepan-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone, also known as A-967079, is a selective transient receptor potential V1 (TRPV1) antagonist. TRPV1 is a non-selective cation channel that is activated by a wide range of stimuli, including heat, protons, and capsaicin. A-967079 has been extensively studied for its potential therapeutic applications in pain management and other conditions.
Mécanisme D'action
[6-(Azepan-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone works by selectively blocking the TRPV1 channel, which is involved in the sensation of pain and other physiological processes. By blocking this channel, this compound can reduce pain responses and other TRPV1-mediated effects.
Biochemical and Physiological Effects:
This compound has been shown to effectively block TRPV1-mediated pain responses in animal models. Additionally, this compound has been investigated for its potential use in the treatment of other conditions, such as inflammation and anxiety. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using [6-(Azepan-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone in lab experiments is its high selectivity for the TRPV1 channel. This allows for more precise targeting of TRPV1-mediated effects, which can be useful in studying pain and other physiological processes. However, one limitation of using this compound is its potential for off-target effects, which can complicate interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on [6-(Azepan-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone. One area of interest is the development of more selective TRPV1 antagonists, which could have improved therapeutic efficacy and reduced off-target effects. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential use in the treatment of other conditions beyond pain management.
Méthodes De Synthèse
The synthesis of [6-(Azepan-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone involves several steps, including the reaction of 2-bromo-5-chloropyridine with 1-azepanamine to form 6-(azepan-1-yl)pyridin-3-amine. The resulting compound is then reacted with 1-(pyrrolidin-1-yl)propan-2-one to form this compound, which is purified and isolated.
Applications De Recherche Scientifique
[6-(Azepan-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone has been extensively studied for its potential therapeutic applications in pain management. TRPV1 is known to play a key role in the sensation of pain, and this compound has been shown to block TRPV1-mediated pain responses in animal models. Additionally, this compound has been investigated for its potential use in the treatment of other conditions, such as inflammation and anxiety.
Propriétés
IUPAC Name |
[6-(azepan-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c20-16(19-11-5-6-12-19)14-7-8-15(17-13-14)18-9-3-1-2-4-10-18/h7-8,13H,1-6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCAAABDVPGLRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC=C(C=C2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 3-[(4-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7508189.png)
![3-[(3,4-dihydro-2H-chromen-4-ylamino)methyl]benzonitrile;hydrochloride](/img/structure/B7508200.png)

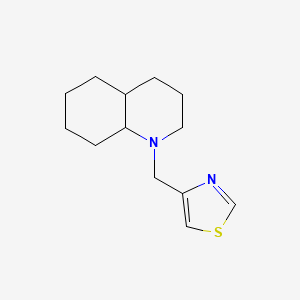

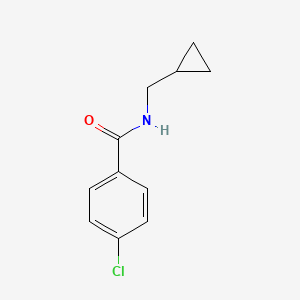
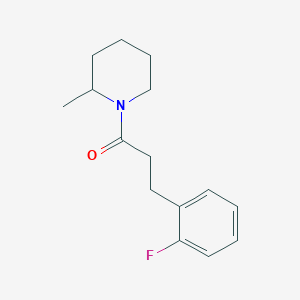
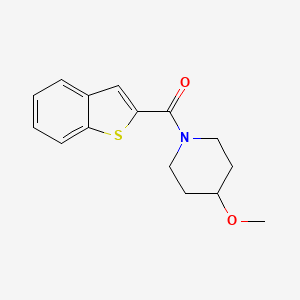

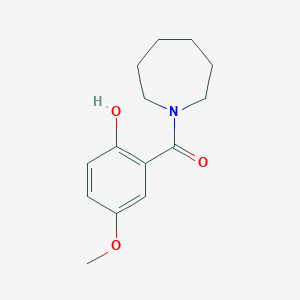

![2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7508275.png)
